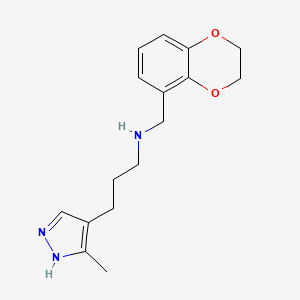
(E)-1-(2,3-dihydroindol-1-yl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(2,3-dihydroindol-1-yl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one, also known as DIMPP, is a chemical compound that has gained attention in scientific research for its potential applications in various fields.
Mécanisme D'action
The mechanism of action of (E)-1-(2,3-dihydroindol-1-yl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. In cancer cells, (E)-1-(2,3-dihydroindol-1-yl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one has been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6), which are involved in cell cycle regulation. In neuroscience, (E)-1-(2,3-dihydroindol-1-yl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory.
Biochemical and Physiological Effects:
(E)-1-(2,3-dihydroindol-1-yl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one has been shown to have various biochemical and physiological effects, depending on the system being studied. In cancer cells, (E)-1-(2,3-dihydroindol-1-yl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In neurons, (E)-1-(2,3-dihydroindol-1-yl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one has been shown to modulate neurotransmitter release and synaptic plasticity, leading to changes in learning and memory. In addition, (E)-1-(2,3-dihydroindol-1-yl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one has been shown to have anti-inflammatory and antioxidant effects in various systems.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (E)-1-(2,3-dihydroindol-1-yl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one in lab experiments is its high purity and high yield synthesis method, which allows for consistent results. Another advantage is its potential as a scaffold for the development of novel compounds with potential therapeutic applications. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to design experiments to fully elucidate its effects.
Orientations Futures
There are several future directions for research on (E)-1-(2,3-dihydroindol-1-yl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one, including further studies on its mechanism of action, optimization of its synthesis method, and development of novel compounds based on its scaffold. In addition, studies on its potential applications in other fields, such as immunology and infectious diseases, may provide new insights into its biological effects. Overall, (E)-1-(2,3-dihydroindol-1-yl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one has shown great potential as a valuable tool in scientific research and drug discovery.
Méthodes De Synthèse
The synthesis of (E)-1-(2,3-dihydroindol-1-yl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one involves the reaction of 1-methyl-4-(2,3-dihydro-1H-indol-1-yl)-1H-pyrazol-5-amine with ethyl acetoacetate in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to obtain the final compound. This method has been optimized to yield high purity and high yield of (E)-1-(2,3-dihydroindol-1-yl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one.
Applications De Recherche Scientifique
(E)-1-(2,3-dihydroindol-1-yl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, (E)-1-(2,3-dihydroindol-1-yl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one has shown promising results as a potential anti-cancer agent by inhibiting the growth of cancer cells. In neuroscience, (E)-1-(2,3-dihydroindol-1-yl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one has been studied for its potential role in regulating neurotransmitter release and synaptic plasticity. In drug discovery, (E)-1-(2,3-dihydroindol-1-yl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one has been used as a scaffold for the development of novel compounds with potential therapeutic applications.
Propriétés
IUPAC Name |
(E)-1-(2,3-dihydroindol-1-yl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-17-11-12(10-16-17)6-7-15(19)18-9-8-13-4-2-3-5-14(13)18/h2-7,10-11H,8-9H2,1H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTMNGHBKZPKCM-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C=CC(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)/C=C/C(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(2,3-dihydroindol-1-yl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)-propylamino]acetic acid](/img/structure/B7576622.png)
![3-[3-(4-hydroxyphenyl)sulfanylpropyl]-1H-benzimidazol-2-one](/img/structure/B7576625.png)

![2-[4-[[2-(2-Methyl-1,3-thiazol-4-yl)acetyl]amino]pyrazol-1-yl]acetic acid](/img/structure/B7576648.png)
![N-[(2-methylpyrazol-3-yl)methyl]quinoxalin-2-amine](/img/structure/B7576653.png)


![N-[2-methyl-3-(piperidin-1-yl)propyl]prop-2-enamide](/img/structure/B7576672.png)
![N-methyl-1-[4-(1-methylpyrazol-4-yl)phenyl]methanamine](/img/structure/B7576680.png)
![4-[2-(Oxolan-2-yl)ethylsulfamoylmethyl]benzoic acid](/img/structure/B7576684.png)

![3,5-dichloro-N-[(5-methyl-1H-pyrazol-4-yl)methyl]pyridin-2-amine](/img/structure/B7576695.png)
![2-[[(E)-3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enoyl]-ethylamino]acetic acid](/img/structure/B7576714.png)
![N-[(5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B7576722.png)